2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a piperidinylsulfonyl group, a vinylbenzyl group, and a triazolopyridine core
Mechanism of Action
Target of Action
Similar compounds, such as functionalized 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other 1,2,4-triazolo[4,3-a]pyridines, which typically involve binding to the active site of the target enzyme, thereby inhibiting its function .
Biochemical Pathways
Given its potential targets, it may be involved in the regulation of glucocorticoid metabolism (via 11β-hydroxysteroid dehydrogenase-type 1) and inflammatory responses (via p38 α map kinase) .
Result of Action
Based on its potential targets, it may have anti-inflammatory effects (via p38 α map kinase inhibition) and may regulate glucocorticoid metabolism (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) .
Preparation Methods
The synthesis of 2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, each requiring specific reagents and conditions
Synthesis of Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. Common reagents used in this step include hydrazine derivatives and pyridine carboxylic acids.
Introduction of Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction. This step typically requires the use of sulfonyl chlorides and piperidine under basic conditions.
Introduction of Vinylbenzyl Group: The vinylbenzyl group is introduced through a substitution reaction. This step involves the use of vinylbenzyl halides and appropriate catalysts to facilitate the reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the vinylbenzyl group, converting it to an ethylbenzyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the triazolopyridine core. Common reagents used in these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinylsulfonyl group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
6-(piperidin-1-ylsulfonyl)-2-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has a methylbenzyl group instead of a vinylbenzyl group, which affects its reactivity and applications.
6-(piperidin-1-ylsulfonyl)-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one:
6-(piperidin-1-ylsulfonyl)-2-(4-ethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has an ethylbenzyl group, which affects its stability and reactivity.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-16-6-8-17(9-7-16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-4-3-5-13-22/h2,6-11,15H,1,3-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYQZPMMGFQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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